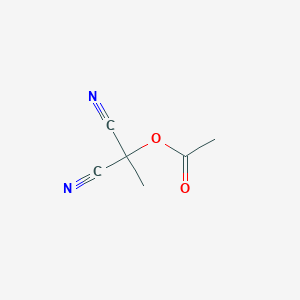
Dimethylberyllium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylberyllium is a chemical compound with the formula C2H6Be. It has a molecular weight of 39.0812 . The IUPAC Standard InChIKey for Dimethylberyllium is RPUYWDQUQHEHSQ-UHFFFAOYSA-N .
Molecular Structure Analysis
The molecular structure of Dimethylberyllium can be viewed as a 2D Mol file or as a computed 3D SD file . It’s also mentioned that Dimethylberyllium adopts the same structure as Dimethylmagnesium .Chemical Reactions Analysis
The chemical reactions of Dimethylberyllium have been studied. For example, it’s known to ignite when the neat compound is reacted with CO2 . A DFT and ab initio study into the photon emission observed in a gas phase carbon dioxide activation reaction was conducted .Wissenschaftliche Forschungsanwendungen
Complex Formation with Aliphatic Amines
Dimethylberyllium forms molecular complexes with aliphatic amines. A CNDO/2 study revealed relationships between interaction energy, charge transfer, and ionization potential of the amine, in line with Mulliken's charge transfer theory (Latajka et al., 1977).
Reactions with Nitrogen, Oxygen, and Phosphorus Systems
Reactions of dimethylberyllium with various systems, like octamethylcyclotetrasiloxane, produce compounds such as methyl(trimethylsilanato)beryllium. Its interactions with other compounds, including aminopyridine or dimethylphosphine, have been studied, shedding light on complex formation processes (Bell et al., 1980).
Photonic Emission in Carbon Dioxide Activation
When reacted with CO2, dimethylberyllium ignites, leading to the formation of beryllium acetate. DFT and ab initio calculations provide insights into the reaction’s exothermic nature and the formation of reactive intermediates like methyleneberyllium (Fairlie & Bucher, 2018).
Interaction with Amino-Alcohols
Dimethylberyllium's reactions with substances like 2-methoxyethanol and 8-hydroxyquinoline have been detailed, leading to the formation of oligomeric or tetrameric compounds in solution. These findings are crucial for understanding its complexation behavior (Coates & Fishwick, 1968).
Activation of N-Heterocyclic Carbenes
Dimethylberyllium has been used to study the activation of N-heterocyclic carbenes, revealing insights into the formation of methylhydrido derivatives and beryllium organoamides. These findings enhance our understanding of beryllium's reactivity and coordination chemistry (Arrowsmith, Hill, & Kociok‐Köhn, 2015).
Pyrolysis and Formation of Hydrides
Studies on the pyrolysis of compounds like t-Butylberyllium with dimethylberyllium have revealed the formation of various hydrides and amine complexes. This research provides insights into the thermal decomposition and associated reaction pathways of beryllium compounds (Coates, Smith, & Srivastava, 1973).
Safety And Hazards
Safety precautions for handling Dimethylberyllium include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
beryllium;carbanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH3.Be/h2*1H3;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGFPOASROGREL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Be+2].[CH3-].[CH3-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Be |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
39.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylberyllium | |
CAS RN |
506-63-8 |
Source


|
| Record name | Dimethylberyllium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIMETHYLBERYLLIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCA223KYCY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-oxo-N-[4-[4-(3-oxobutanoylamino)phenyl]phenyl]butanamide](/img/structure/B1605195.png)
![2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B1605197.png)


